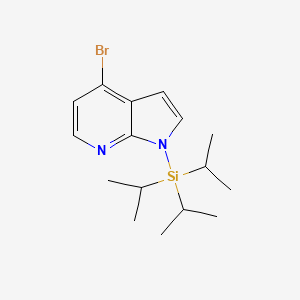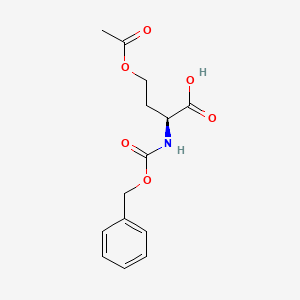
Z-Hse(Ac)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Hse(Ac)-OH, also known as N-acetyl-L-homoserine, is a derivative of the amino acid homoserine. It is an important intermediate in the biosynthesis of essential amino acids such as methionine and threonine. This compound is often used in peptide synthesis and as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Hse(Ac)-OH typically involves the acetylation of L-homoserine. One common method is the reaction of L-homoserine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield N-acetyl-L-homoserine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the continuous addition of L-homoserine and acetic anhydride into the reactor, with the product being continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
Z-Hse(Ac)-OH undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-acetyl-L-homoserine lactone.
Reduction: Reduction reactions can convert it back to L-homoserine.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: N-acetyl-L-homoserine lactone.
Reduction: L-homoserine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Z-Hse(Ac)-OH is used as a building block for the synthesis of peptides and other complex molecules. It is also used in the study of reaction mechanisms and as a model compound in various chemical reactions.
Biology
In biological research, this compound is used to study the biosynthesis of essential amino acids. It is also used in the development of enzyme inhibitors and as a substrate in enzymatic assays.
Medicine
In medicine, this compound is explored for its potential use in drug development. It is used in the synthesis of peptide-based drugs and as a precursor for the production of bioactive compounds.
Industry
In the industrial sector, this compound is used in the production of amino acids and peptides. It is also used in the manufacture of pharmaceuticals and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
Z-Hse(Ac)-OH exerts its effects primarily through its role as an intermediate in the biosynthesis of methionine and threonine. It acts as a substrate for enzymes involved in these pathways, facilitating the conversion of homoserine to these essential amino acids. The molecular targets include enzymes such as homoserine acetyltransferase and homoserine kinase, which catalyze the acetylation and phosphorylation of homoserine, respectively.
Comparison with Similar Compounds
Similar Compounds
L-Homoserine: The non-acetylated form of Z-Hse(Ac)-OH.
N-acetyl-L-homoserine lactone: An oxidized derivative of this compound.
Methionine: An essential amino acid synthesized from this compound.
Threonine: Another essential amino acid synthesized from this compound.
Uniqueness
This compound is unique due to its acetylated structure, which imparts different chemical properties compared to its non-acetylated counterpart, L-homoserine. This acetylation makes it more reactive in certain chemical reactions and allows it to serve as a versatile intermediate in the synthesis of various compounds.
Properties
IUPAC Name |
(2S)-4-acetyloxy-2-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-10(16)20-8-7-12(13(17)18)15-14(19)21-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,19)(H,17,18)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZNLKPCXYTNQJ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide](/img/structure/B2447783.png)
![2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride](/img/structure/B2447785.png)
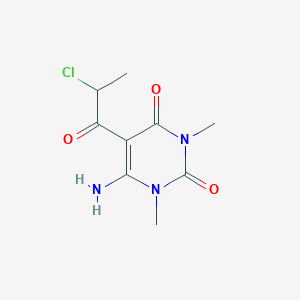
![6-isobutoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2447787.png)
![6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide](/img/structure/B2447788.png)
![2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2447792.png)
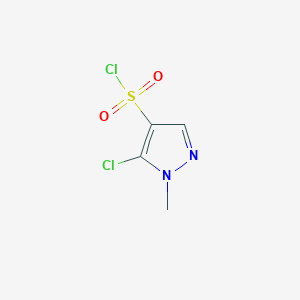
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide](/img/structure/B2447795.png)

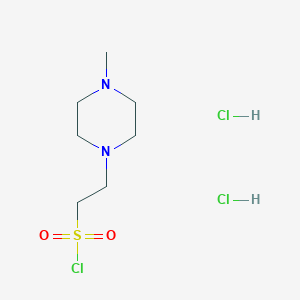


![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methylbenzenecarboxamide](/img/structure/B2447804.png)
